2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine
Overview
Description
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an allylsulfanyl group and a 4-chlorophenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are often performed in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-5-(4-chlorophenyl)pyrimidine
- 2-(Ethylsulfanyl)-5-(4-chlorophenyl)pyrimidine
- 2-(Propylsulfanyl)-5-(4-chlorophenyl)pyrimidine
Uniqueness
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, making this compound versatile for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-enylsulfanylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h2-6,8-9H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPACQUXRROKFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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